Sodium phenyl sulfate
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Overview
Description
Sodium phenyl sulfate is an organic compound with the chemical formula C6H5NaO4S. It is a sodium salt of phenyl sulfate and is known for its various applications in chemical synthesis and industrial processes. The compound is characterized by its white crystalline appearance and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phenyl sulfate can be synthesized through the sulfonation of phenol using sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_4\text{H} ] [ \text{C}_6\text{H}_5\text{SO}_4\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_4\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phenol is treated with concentrated sulfuric acid. The resulting phenyl sulfate is then neutralized with sodium hydroxide to yield this compound. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and concentration.
Chemical Reactions Analysis
Types of Reactions: Sodium phenyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenol and sulfuric acid.
Reduction: It can be reduced to phenol and sodium sulfite.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Phenol and sulfuric acid.
Reduction: Phenol and sodium sulfite.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium phenyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phenolic compounds and sulfonated derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is utilized in the formulation of certain drugs and therapeutic agents.
Industry: It is employed in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium phenyl sulfate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include:
Sulfonation: The transfer of the sulfonate group to an organic substrate.
Activation of Phenolic Compounds: Enhancing the reactivity of phenolic compounds through sulfonation.
Comparison with Similar Compounds
Sodium phenyl sulfate can be compared with other similar compounds such as:
Sodium Sulfate (Na2SO4): Unlike this compound, sodium sulfate is an inorganic compound and lacks the phenyl group.
Phenyl Sulfate (C6H5SO4H): This compound is the acid form of this compound and is not neutralized with sodium hydroxide.
Sodium Sulfinate (C6H5SO2Na): Sodium sulfinate is another organosulfur compound but contains a sulfinyl group instead of a sulfonate group.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a sulfonate group, which imparts distinct chemical reactivity and applications in various fields.
Properties
IUPAC Name |
sodium;phenyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFSYNAUAPBVGF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14276-99-4 |
Source
|
Record name | sodium phenyl sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the solvent isotope effect in understanding the acid hydrolysis of Sodium Phenyl Sulfate?
A1: The solvent isotope effect, specifically the ratio of hydrolysis rates in heavy water (D2O) and regular water (H2O), offers valuable insights into the reaction mechanism. The abstract reports a kD2O/kH2O value of 2.43 for this compound hydrolysis []. This value falls within the range (1.9-2.6) typically observed for A-1 hydrolysis mechanisms []. This suggests that the rate-determining step in the acid hydrolysis of this compound likely involves the breaking of a bond to a protonated oxygen atom, consistent with an A-1 mechanism.
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